molecular formula C17H9F2N B15160762 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile CAS No. 797047-48-4

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile

Cat. No.: B15160762
CAS No.: 797047-48-4
M. Wt: 265.26 g/mol
InChI Key: PQHDGFKBJICTMI-UHFFFAOYSA-N
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Description

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile is a chemical compound with the molecular formula C17H7F4N It is characterized by the presence of a benzonitrile group attached to a difluorophenyl ring via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorostyrene and 4-ethynylbenzonitrile.

    Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-bromo-2,6-difluorostyrene with 4-ethynylbenzonitrile. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.

    Reaction Conditions: The reaction is conducted under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ethynyl and difluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile
  • 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile

Uniqueness

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile is unique due to the presence of both ethenyl and ethynyl linkages, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications.

Properties

CAS No.

797047-48-4

Molecular Formula

C17H9F2N

Molecular Weight

265.26 g/mol

IUPAC Name

4-[2-(4-ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile

InChI

InChI=1S/C17H9F2N/c1-2-12-9-16(18)15(17(19)10-12)8-7-13-3-5-14(11-20)6-4-13/h2-6,9-10H,1H2

InChI Key

PQHDGFKBJICTMI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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